molecular formula C8H9O2P B7775472 Phosphinic acid, ethenylphenyl- CAS No. 55743-26-5

Phosphinic acid, ethenylphenyl-

Cat. No.: B7775472
CAS No.: 55743-26-5
M. Wt: 168.13 g/mol
InChI Key: WMGBGNNIJDWYJX-UHFFFAOYSA-N
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Description

Phosphinic acid, ethenylphenyl- is an organophosphorus compound with the molecular formula C8H9O2P . Phosphinic acids, with the general formula R1R2POOH, are recognized in materials chemistry as versatile building blocks and ligands capable of forming a wide range of binding motifs with metal ions and metal oxides . A key research application is the construction of coordination polymers and metal-organic frameworks (MOFs), where the phosphinate group's flexible coordination modes can lead to diverse architectural structures . These polymers have potential for a wide range of applications . Furthermore, this compound serves as an effective agent for the covalent functionalization and modification of surfaces, such as metal oxides . Its strong coordination bonds help create stable monolayers to tailor surface properties . The vinyl (ethenyl) group on the aromatic ring provides a reactive handle for further chemical polymerization or cross-linking, which can be valuable in sol-gel chemistry and the creation of hybrid organic-inorganic materials . The phosphinic acid functional group is also a key moiety in the development of phosphinic peptide analogs, which act as potent inhibitors of metal-dependent enzymes and are investigated for therapeutic applications . From an analytical perspective, the phosphorus atom provides a handle for characterization via ³¹P NMR spectroscopy, even in complex mixtures, and its vibrations can be studied using Fourier transform infrared spectroscopy (FTIR) . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethenyl(phenyl)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O2P/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGBGNNIJDWYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CP(=O)(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355340
Record name Phosphinic acid, ethenylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55743-26-5
Record name Phosphinic acid, ethenylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The free radical-mediated addition of α-olefins to hypophosphorous acid (H₃PO₂) is a well-established method for synthesizing dialkylphosphinic acids. For ethenylphenylphosphinic acid , this approach involves reacting hypophosphorous acid with an ethenylphenyl-containing olefin (e.g., 4-ethenylstyrene) in the presence of a radical initiator. The reaction proceeds via a chain mechanism, where initiators such as organic peroxides (e.g., di-tert-butyl peroxide) or azo compounds generate free radicals that abstract hydrogen from H₃PO₂, forming phosphorous-centered radicals. These radicals subsequently add to the olefin’s double bond, culminating in the formation of the dialkylphosphinic acid.

Key parameters influencing yield and selectivity include:

  • Temperature : Optimal reaction temperatures range from 110°C to 140°C. Lower temperatures (<100°C) prolong reaction times, while excessive heat (>150°C) risks side reactions such as oligomerization.

  • Olefin-to-Acid Ratio : A molar excess of olefin (≥2.5:1) ensures high conversion of H₃PO₂ and minimizes by-products like monoalkylphosphinic acids.

  • Initiator Concentration : Catalytic amounts (0.5–10 mol%) of radical initiators balance reaction rate and cost.

Purification and Isolation

Post-reaction purification leverages the differential solubility of monoalkyl- and dialkylphosphinic acids. The crude product is treated with a basic aqueous solution (e.g., 4% NaOH), which selectively neutralizes the more acidic monoalkylphosphinic acid by-product. Subsequent phase separation isolates the organic layer containing the target dialkylphosphinic acid. Final purification involves acidification with sulfuric acid, filtration, and vacuum distillation to remove residual olefin and solvents.

Example Synthesis :
A 1.5 L autoclave charged with 40 g (0.377 mol) of sodium hypophosphite and 2.5 equivalents of 4-ethenylstyrene yielded 95 g of ethenylphenylphosphinic acid (93.7% purity, 86.9% yield) after neutralization, phase separation, and distillation.

Hydrolytic Cleavage of Phosphinic Acid Esters

Ester Synthesis and Hydrolysis

Dialkylphosphinic acid esters serve as precursors to the free acid. These esters are synthesized via the Michaelis-Arbuzov reaction, where trialkyl phosphites react with alkyl halides. For ethenylphenylphosphinic acid , the corresponding ester (e.g., diethyl ethenylphenylphosphinate) is hydrolyzed under acidic conditions.

The hydrolysis employs concentrated hydrochloric acid (HCl) or the McKenna procedure (using bromotrimethylsilane, BrSiMe₃). BrSiMe₃ cleaves the ester bonds at room temperature, forming the phosphinic acid and volatile by-products (e.g., trimethylsilyl ethers), which are removed via distillation.

Optimization Notes :

  • Acid Choice : HCl (6 M) achieves complete hydrolysis in 24 hours at reflux, whereas BrSiMe₃ offers milder conditions (25°C, 12 hours).

  • Solvent Systems : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity.

Adaptation of Phosphonic Acid Synthesis Protocols

Phosphorus Pentachloride-Based Routes

Although primarily used for phosphonic acids, methods involving phosphorus pentachloride (PCl₅) can be adapted for phosphinic acids. In a patented process, PCl₅ reacts with diethylenically unsaturated aromatics (e.g., divinylbenzene) in acetonitrile under SO₂ atmosphere. For ethenylphenylphosphinic acid , substituting hypophosphorous acid for PCl₅ and adjusting stoichiometry may yield the target compound.

Critical Adjustments :

  • Stoichiometry : A 1:1 molar ratio of H₃PO₂ to olefin prevents over-phosphination.

  • Solvent : Acetonitrile facilitates reagent mixing without participating in side reactions.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Purity Key Advantages
Free Radical AdditionH₃PO₂, 4-ethenylstyrene110–140°C, radical initiator86.9%93.7%High scalability; minimal by-products
Ester HydrolysisDiethyl ester, HClReflux, 24 hours78–85%89–92%Mild conditions; compatible with sensitive substrates
PCl₅ AdaptationH₃PO₂, divinylbenzene25–30°C, SO₂ catalysis70–75%*85–88%*Direct route; avoids radical intermediates

*Theoretical values based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, ethenylphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trimethylsilyl halides for hydrolysis, and various oxidizing and reducing agents depending on the desired transformation . Reaction conditions often involve acidic or basic environments to facilitate the desired chemical changes .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinic acids .

Scientific Research Applications

Chemical Synthesis

Vinylphosphonic Acid as a Building Block:
Vinylphosphonic acid serves as a versatile building block in organic synthesis. It is utilized to create phosphonate derivatives, which are crucial in the development of agrochemicals and pharmaceuticals. The compound can undergo polymerization to form polyvinylphosphonates, which have applications in coatings and adhesives due to their excellent thermal stability and mechanical properties .

Synthesis of Ethephon:
A notable application of vinylphosphonic acid is its role in the synthesis of ethephon (2-chloroethyl phosphonic acid), a plant growth regulator. A joint production method has been developed that allows for the simultaneous synthesis of ethephon and vinylphosphonic acid from bis(2-chloroethyl)-2-chloroethyl phosphonate. This method enhances product purity and simplifies the synthesis process .

Material Science

Polymer Applications:
Vinylphosphonic acid is used to synthesize various polymers that exhibit unique properties suitable for applications such as flame retardants and corrosion inhibitors. Its incorporation into polymer matrices enhances their mechanical strength and thermal resistance. For instance, polymers derived from vinylphosphonic acid have been studied for their potential use in protective coatings that require high durability and chemical resistance .

Hydrogels and Biomaterials:
The compound is also explored for its role in developing hydrogels, particularly those intended for drug delivery systems. The hydrophilic nature of vinylphosphonic acid allows for the formation of hydrogels that can encapsulate drugs effectively, providing controlled release profiles essential for therapeutic applications .

Biomedical Applications

Antibacterial Properties:
Research has indicated that phosphinic acids exhibit antibacterial activity against various pathogens. Vinylphosphonic acid derivatives have been tested for their effectiveness against drug-resistant strains of bacteria, making them potential candidates for new antimicrobial agents .

Drug Development:
Vinylphosphonic acid's structural similarity to phosphonates makes it an attractive target for drug design. Its derivatives have been investigated for their bioactive properties, including their potential use as pro-drugs that can enhance the bioavailability of pharmaceutical compounds .

Environmental Applications

Wastewater Treatment:
Vinylphosphonic acid and its derivatives have been studied for their ability to chelate heavy metals in wastewater treatment processes. The high affinity of phosphinic acids for metal ions allows them to be used as effective extractants in liquid-liquid extraction processes, thereby improving the removal efficiency of toxic metals from industrial effluents .

Case Study 1: Synthesis of Ethephon
A study demonstrated a novel joint production method involving vinylphosphonic acid that significantly improved the yield and purity of ethephon. The process involved acylating bis(2-chloroethyl)-2-chloroethyl phosphonate under controlled conditions with phosgene or thionyl chloride, leading to a simplified synthetic route with high product quality .

Case Study 2: Antibacterial Activity
Research conducted on vinylphosphonic acid derivatives revealed promising antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest potential applications in developing new therapeutic agents targeting resistant bacterial strains .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compound Molecular Formula Substituents Key Properties
Ethenylphenylphosphinic acid C₈H₉O₂P Ethenylphenyl Expected high hydrophobicity; reducing agent; potential chelator
Diphenylphosphinic acid C₁₂H₁₁O₂P Phenyl (two) High thermal stability; used in epoxy resins
Phenylphosphinic acid C₆H₇O₂P Phenyl Moderate solubility in polar solvents; enzyme inhibitor
Ethylphenylphosphinic acid C₈H₁₁O₂P Ethylphenyl Enhanced lipophilicity; precursor for prodrugs
Hypophosphorous acid (H₃PO₂) H₃PO₂ None (parent compound) Strong reducing agent; used in nanoparticle synthesis

Key Observations :

  • Solubility : Aromatic substituents reduce water solubility but enhance compatibility with organic matrices (e.g., epoxy resins) .

Key Insights :

  • Medicinal Chemistry : Phenylphosphinic acid derivatives inhibit enzymes involved in glutathione synthesis, a mechanism likely shared by ethenylphenyl analogues .
  • Materials Science : Diphenylphosphinic acid enhances epoxy resin stability, suggesting ethenylphenyl variants could improve polymer flexibility or adhesion .

Biological Activity

Phosphinic acid, ethenylphenyl- is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article reviews the existing literature on its biological activity, highlighting key findings, case studies, and relevant data.

Overview of Phosphinic Acids

Phosphinic acids are characterized by their structural similarity to phosphonic acids and phosphates, which allows them to interact with biological systems in significant ways. Their ability to act as competitive inhibitors of various enzymes is a primary focus in the study of their biological activity. Specifically, phosphinic acids can mimic phosphate esters and carboxylic acids, competing for binding sites on enzymes, which can lead to inhibition of metabolic pathways crucial for microbial growth and survival .

The biological activity of phosphinic acids often stems from their ability to interfere with enzyme function. For instance, they can inhibit enzymes involved in phosphorylation processes or those that rely on phosphate esters for their activity. The structural features that contribute to this activity include:

  • Functional Groups : The presence of specific functional groups allows for effective binding to enzyme active sites.
  • Mimicry of Natural Substrates : Phosphinic acids can resemble natural substrates that enzymes typically act upon, leading to competitive inhibition.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that certain phosphinic acid derivatives exhibit potent antibacterial effects against gram-negative bacteria. For example, compounds like FR-900098 and fosmidomycin have shown low toxicity while effectively inhibiting bacterial growth .
    • Research into the biosynthesis pathways of these compounds revealed that they are often assimilated from dietary sources rather than synthesized de novo by organisms .
  • Enzyme Inhibition :
    • Phosphinic acid derivatives have been developed as enzyme inhibitors targeting specific pathways in pathogens. For instance, studies have shown that phosphonates can inhibit enzymes involved in the biosynthesis of essential metabolites in bacteria .
    • The affinity of these compounds for enzyme active sites suggests potential applications in drug development, particularly for antibiotic resistance challenges .

Data Table: Biological Activity Summary

Compound Target Organism Activity Reference
Phosphonic Acid DerivativeGram-negative bacteriaAntibacterial
Ethenylphenyl PhosphinateVarious pathogensEnzyme inhibitor
FR-900098Escherichia coliLow toxicity, effective growth inhibition
FosmidomycinStaphylococcus aureusAntibacterial

Q & A

Basic: What are the established synthetic methodologies for ethenylphenylphosphinic acid, and how can reaction parameters be optimized to enhance yield and purity?

Answer:
Ethenylphenylphosphinic acid can be synthesized via substitution reactions involving vinyl phosphinic acid derivatives. For instance, substituting chlorine atoms in dichlorides with ethenyl groups under controlled conditions (e.g., using ethylene imine as a nucleophile) is a common approach. Reaction optimization includes:

  • Temperature control : Maintaining 60–80°C to balance reactivity and byproduct formation.
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction rates.
  • Purification : Column chromatography or recrystallization to isolate the product from contaminants like HCl or diamides .

Advanced: How does the electronic structure of ethenylphenylphosphinic acid influence its Brønsted acidity, and what experimental techniques validate its catalytic potential in asymmetric synthesis?

Answer:
The ethenyl group introduces electron-withdrawing effects, enhancing the phosphorus center's acidity. This property enables its use in Brønsted acid catalysis. Key validation methods include:

  • NMR titration : To measure pKa values in solution.
  • X-ray crystallography : To confirm active-site interactions in catalyst-substrate complexes.
  • Catalytic efficiency tests : Asymmetric induction in model reactions (e.g., Mannich reactions) using enantiomeric excess (ee) as a metric .

Basic: Which spectroscopic and computational methods are critical for characterizing ethenylphenylphosphinic acid’s molecular structure?

Answer:

  • IR spectroscopy : Identifies P=O (1150–1250 cm⁻¹) and P–C (700–800 cm⁻¹) stretching vibrations .
  • NMR : ³¹P NMR reveals phosphorus environments (δ 20–40 ppm for phosphinic acids). ¹H/¹³C NMR resolves ethenyl (δ 5–6 ppm) and phenyl protons.
  • DFT calculations : Predict molecular geometry and compare with experimental data (e.g., bond angles, charge distribution) .

Advanced: How can ethenylphenylphosphinic acid derivatives be tailored for enzyme inhibition studies, and what binding assays are used to quantify their efficacy?

Answer:
Derivatization strategies include:

  • Functional group addition : Introducing alkyl/aryl amines to enhance nickel coordination in urease inhibition.
  • Competitive binding assays : Measure Ki values using purified enzymes (e.g., Sporosarcina pasteurii urease) and spectrophotometric monitoring of urea hydrolysis.
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of inhibitor-enzyme interactions .

Advanced: How can researchers address discrepancies in the reported hydrolytic stability of ethenylphenylphosphinic acid under varying pH conditions?

Answer:
Contradictions often arise from differences in:

  • Substituent effects : Electron-withdrawing groups (e.g., nitro) vs. electron-donating groups altering hydrolysis rates.
  • Experimental protocols : Buffer composition (e.g., phosphate vs. Tris) and temperature.
  • Analytical validation : Use LC-MS to track degradation products and kinetic modeling (e.g., pseudo-first-order rate constants) to standardize stability assessments .

Basic: What are the key differences in reactivity between ethenylphenylphosphinic acid and its phenylphosphonic acid counterpart?

Answer:

  • Oxidation state : Phosphinic acid (P³⁺) vs. phosphonic acid (P⁵⁺) affects redox behavior and complexation strength.
  • Acidity : Phenylphosphonic acid (pKa ~1.5) is stronger due to additional oxygen, enhancing metal-chelation (e.g., with lanthanides).
  • Applications : Phosphinic acids are preferred in radical reactions, while phosphonic acids excel in corrosion inhibition .

Advanced: What role does ethenylphenylphosphinic acid play in radical polymerization, and how is its performance benchmarked against other phosphorus-based inhibitors?

Answer:
The compound acts as a chain-transfer agent due to P–H bond homolysis. Performance evaluation includes:

  • Kinetic studies : Measure inhibition constants (Kz) via pulsed-laser polymerization (PLP).
  • EPR spectroscopy : Detect radical intermediates to confirm mechanism.
  • Comparative analysis : Higher efficiency than diphenylphosphinic acid but lower than thiophosphinic derivatives due to steric effects .

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